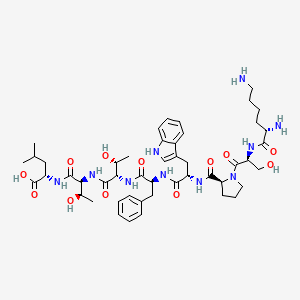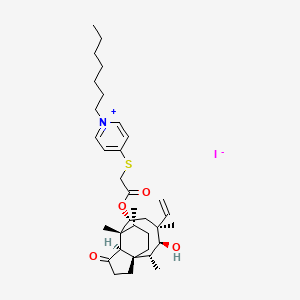
Antibacterial agent 138
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Antibacterial agent 138 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 138 involves a multi-step process. The initial step typically includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of various functional groups that enhance the antibacterial activity. The reaction conditions often require controlled temperatures, specific pH levels, and the use of catalysts to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The process is optimized to maximize efficiency and minimize waste. Key steps include the purification of intermediates and the final product using techniques such as crystallization, distillation, and chromatography.
Análisis De Reacciones Químicas
Types of Reactions: Antibacterial agent 138 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The compound can be reduced by gaining electrons, typically in the presence of reducing agents.
Substitution: Various functional groups in the compound can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
Aplicaciones Científicas De Investigación
Antibacterial agent 138 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial action and to develop new synthetic methodologies.
Biology: The compound is employed in microbiological studies to investigate its effects on various bacterial strains, including drug-resistant ones.
Medicine: this compound is being explored as a potential therapeutic agent for treating bacterial infections, particularly those that are resistant to conventional antibiotics.
Industry: The compound is used in the development of antibacterial coatings and materials for medical devices, textiles, and other applications where bacterial contamination is a concern.
Mecanismo De Acción
The mechanism of action of antibacterial agent 138 involves the inhibition of bacterial cell wall synthesis. The compound targets specific enzymes involved in the formation of the bacterial cell wall, leading to cell lysis and death. Additionally, it may interfere with protein synthesis by binding to bacterial ribosomes, further inhibiting bacterial growth and proliferation.
Comparación Con Compuestos Similares
Penicillin: Like antibacterial agent 138, penicillin targets bacterial cell wall synthesis but has a different core structure.
Tetracycline: This compound also inhibits protein synthesis but binds to a different site on the bacterial ribosome.
Ciprofloxacin: An antibacterial agent that targets DNA gyrase, an enzyme involved in DNA replication.
Uniqueness: this compound is unique in its dual mechanism of action, targeting both cell wall synthesis and protein synthesis. This dual action makes it particularly effective against a broad spectrum of bacteria, including those that have developed resistance to other antibiotics.
Propiedades
Fórmula molecular |
C34H52INO4S |
|---|---|
Peso molecular |
697.8 g/mol |
Nombre IUPAC |
[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-(1-heptylpyridin-1-ium-4-yl)sulfanylacetate;iodide |
InChI |
InChI=1S/C34H52NO4S.HI/c1-7-9-10-11-12-19-35-20-15-26(16-21-35)40-23-29(37)39-28-22-32(5,8-2)31(38)25(4)34-17-13-24(3)33(28,6)30(34)27(36)14-18-34;/h8,15-16,20-21,24-25,28,30-31,38H,2,7,9-14,17-19,22-23H2,1,3-6H3;1H/q+1;/p-1/t24-,25+,28-,30+,31+,32-,33+,34+;/m1./s1 |
Clave InChI |
OZTUCJJAVBEAAV-VRFMXOKGSA-M |
SMILES isomérico |
CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)O[C@@H]2C[C@@]([C@H]([C@@H]([C@@]34CC[C@H]([C@@]2([C@@H]3C(=O)CC4)C)C)C)O)(C)C=C.[I-] |
SMILES canónico |
CCCCCCC[N+]1=CC=C(C=C1)SCC(=O)OC2CC(C(C(C34CCC(C2(C3C(=O)CC4)C)C)C)O)(C)C=C.[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-chloro-2-(1,1,2,2,3,3,4,4,4-nonadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylic acid](/img/structure/B12408901.png)

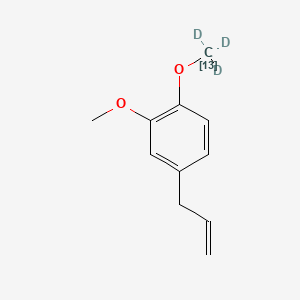

![N-[[3,5-bis(anilinomethyl)-2,4,6-trimethylphenyl]methyl]aniline](/img/structure/B12408932.png)


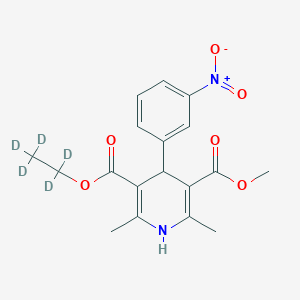
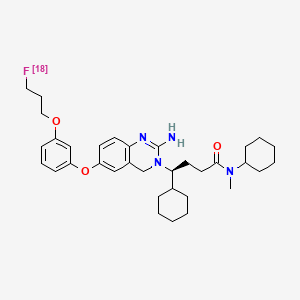
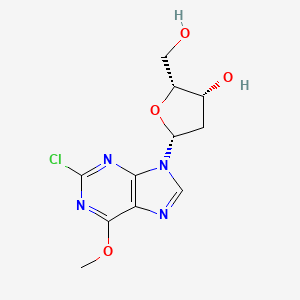

![5-[[2,3,5,6-Tetradeuterio-4-[2-[(5-hydroxypyridin-2-yl)-methylamino]ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B12408967.png)
